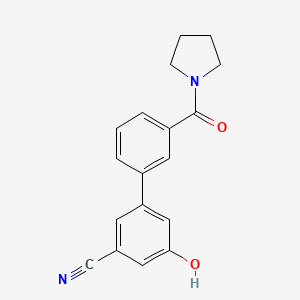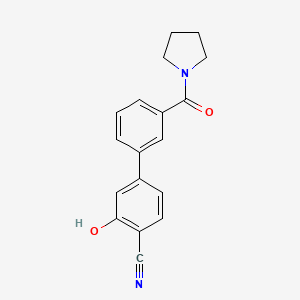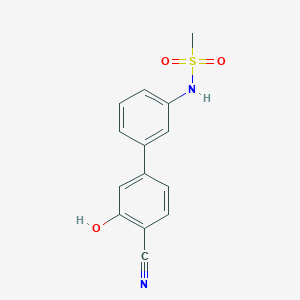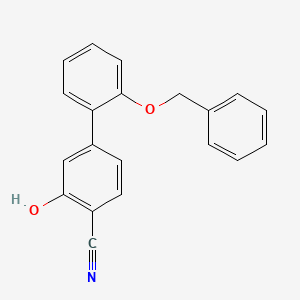
3-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, commonly referred to as 3-C-5-MTP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of 78°C and a boiling point of 260°C. 3-C-5-MTP has a wide range of applications, including as an intermediate for the synthesis of pharmaceuticals, as a catalyst for chemical reactions, and as a reagent for biological assays.
Wissenschaftliche Forschungsanwendungen
3-C-5-MTP has a variety of scientific research applications. It is used as an intermediate for the synthesis of pharmaceuticals, as a catalyst for chemical reactions, and as a reagent for biological assays. It is also used in the synthesis of organic compounds, such as dyes, pigments, and polymers. 3-C-5-MTP is also used in the synthesis of fluorescent dyes, which can be used to detect the presence of certain molecules in biological samples. Additionally, 3-C-5-MTP can be used to detect the presence of certain enzymes in biological samples.
Wirkmechanismus
The mechanism of action of 3-C-5-MTP is not fully understood. However, it is believed that the compound acts as a proton donor, which can facilitate the transfer of protons between molecules. This proton transfer can lead to the formation of new chemical bonds, which can be used to synthesize a variety of compounds. Additionally, 3-C-5-MTP can act as an electron donor, which can facilitate the transfer of electrons between molecules. This electron transfer can also lead to the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C-5-MTP are not fully understood. However, it is believed that the compound can act as a proton donor, which can facilitate the transfer of protons between molecules. This proton transfer can lead to the formation of new chemical bonds, which can be used to synthesize a variety of compounds. Additionally, 3-C-5-MTP can act as an electron donor, which can facilitate the transfer of electrons between molecules. This electron transfer can also lead to the formation of new chemical bonds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-C-5-MTP in laboratory experiments include its high purity (95%), its low melting point (78°C), and its low boiling point (260°C). Additionally, 3-C-5-MTP is relatively inexpensive and easy to obtain. However, there are some limitations to using 3-C-5-MTP in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-C-5-MTP can be toxic if inhaled or ingested, and it can cause skin irritation if it comes in contact with the skin.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 3-C-5-MTP. For example, the compound could be used in the synthesis of new pharmaceuticals or in the development of new catalysts for chemical reactions. Additionally, 3-C-5-MTP could be used as a reagent for biological assays, such as for the detection of enzymes or for the detection of certain molecules in biological samples. Finally, 3-C-5-MTP could be used in the synthesis of new dyes, pigments, and polymers.
Synthesemethoden
3-C-5-MTP can be synthesized by a variety of methods. The most common method is the condensation of 4-methoxy-3-trifluoromethylphenol with cyanogen bromide. This reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is catalyzed by a base, such as sodium hydroxide, and yields 3-C-5-MTP in a 95% yield. Other methods of synthesis include the reaction of 4-methoxy-3-trifluoromethylphenol with sodium cyanide in aqueous media, and the reaction of 4-methoxy-3-trifluoromethylphenol with sodium azide in aqueous media.
Eigenschaften
IUPAC Name |
3-hydroxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-21-14-3-2-10(7-13(14)15(16,17)18)11-4-9(8-19)5-12(20)6-11/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLLKSJQFBQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684999 |
Source


|
| Record name | 5-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261895-03-7 |
Source


|
| Record name | 5-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)












